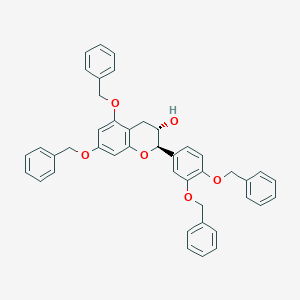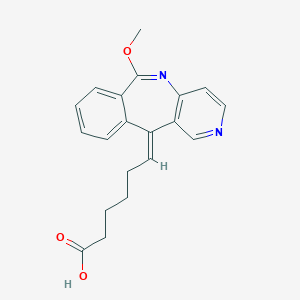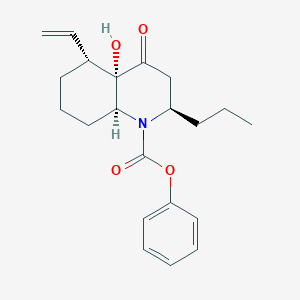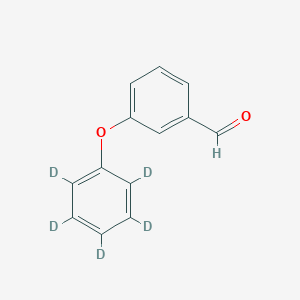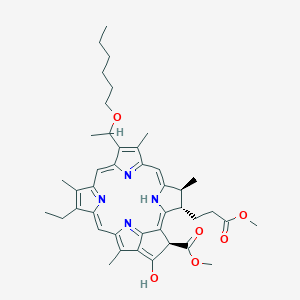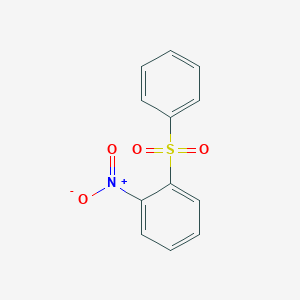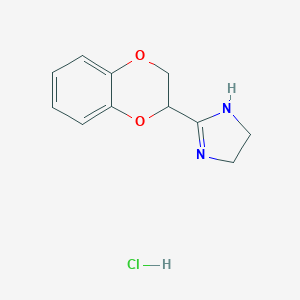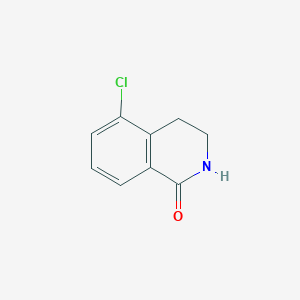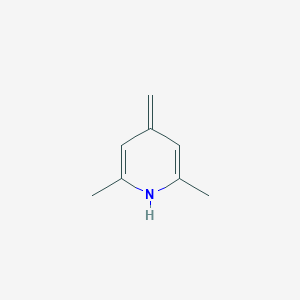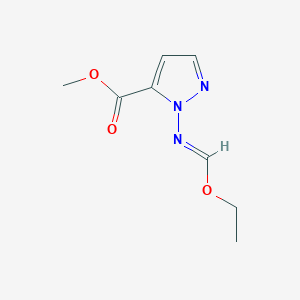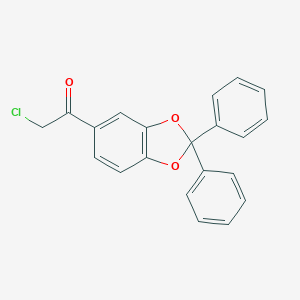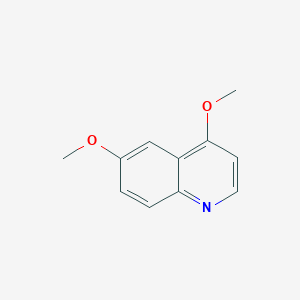
N-Acetyl-N-(4-methyl-1,3-oxazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-(4-methyl-1,3-oxazol-5-yl)acetamide, commonly known as MOAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOAA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of acetamide and contains an oxazole ring, which is responsible for its unique properties.
Mecanismo De Acción
The exact mechanism of action of MOAA is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects
MOAA has been shown to have several biochemical and physiological effects, including reducing inflammation, pain, and fever. It has also been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MOAA in lab experiments is its low toxicity and high solubility in water and organic solvents, making it easy to handle and manipulate. However, one of the limitations of using MOAA is its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on MOAA, including:
1. Further studies on its anti-inflammatory, analgesic, and antipyretic properties to develop new drugs with fewer side effects.
2. Studies on its insecticidal properties to develop new, eco-friendly pesticides.
3. Synthesis of new materials using MOAA as a building block to develop materials with unique properties.
4. Studies on the potential use of MOAA in the treatment of cancer and other diseases.
5. Development of new synthesis methods for MOAA to make it more cost-effective and readily available.
In conclusion, MOAA is a promising compound with potential applications in various fields. Its unique properties and low toxicity make it an attractive candidate for further research and development.
Métodos De Síntesis
MOAA can be synthesized using various methods, including acetylation of 4-methyl-5-aminooxazole and reaction of 4-methyl-5-hydroxyoxazole with acetic anhydride. The most commonly used method involves the reaction of 4-methyl-5-aminooxazole with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Aplicaciones Científicas De Investigación
MOAA has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MOAA has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. In agriculture, MOAA has been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides. In materials science, MOAA has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
132334-40-8 |
|---|---|
Nombre del producto |
N-Acetyl-N-(4-methyl-1,3-oxazol-5-yl)acetamide |
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
N-acetyl-N-(4-methyl-1,3-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C8H10N2O3/c1-5-8(13-4-9-5)10(6(2)11)7(3)12/h4H,1-3H3 |
Clave InChI |
HEKMRPZJJGILJF-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=N1)N(C(=O)C)C(=O)C |
SMILES canónico |
CC1=C(OC=N1)N(C(=O)C)C(=O)C |
Sinónimos |
Acetamide, N-acetyl-N-(4-methyl-5-oxazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea](/img/structure/B142647.png)
